molecular formula C23H16ClNO2S B2945924 Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate CAS No. 339102-97-5

Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate

Cat. No.: B2945924
CAS No.: 339102-97-5
M. Wt: 405.9
InChI Key: OBROUCWJTFINQW-UHFFFAOYSA-N
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Description

“Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate” is a chemical compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, involves complex chemical reactions . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a quinoline nucleus present in its structure . The quinoline nucleus is a bicyclic compound containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, undergo various chemical reactions . For instance, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Quinoline Derivatives

Research demonstrates innovative methods for synthesizing quinoline derivatives, showcasing the importance of sulfanyl benzoates in medicinal chemistry and materials science. For instance, the synthesis of 11-aminosubstituted 6,8-dimethyl-12H-[1]-benzo[5,6]thiopyrano-[2,3-c]quinolin-12-ones illustrates the utility of sulfanyl benzoates in generating quinoline derivatives with potential biological activities (M. Croisy-Delcey et al., 1991).

Reactivity with Wine Relevant Nucleophiles

Research into the reactivity of quinones with wine-relevant nucleophiles, such as varietal volatile thiols, highlights the chemical versatility of compounds related to Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate. This study provides insights into the oxidative processes in wine, underscoring the broader implications of such compounds in food chemistry and antioxidant research (M. Nikolantonaki & A. Waterhouse, 2012).

Enzymatic Activity Enhancement

A study on the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis (PTC) conditions reveals their potential as enzymatic enhancers. This application is significant in biochemical research, particularly in understanding enzyme mechanisms and developing enzyme-based assays (M. Abass, 2007).

Potential Applications

Antibacterial and Antifungal Activities

The synthesis of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and their evaluation for antibacterial activity suggest the potential of sulfanyl benzoates in developing new antimicrobial agents. Such research is pivotal for the pharmaceutical industry, especially in the quest for novel treatments against resistant bacterial strains (Y. Murthy et al., 2011).

Gas Sensing Property

The development of metal complexes and coordination polymers using derivatives similar to this compound has led to the exploration of their gas sensing properties. This application is crucial for environmental monitoring and the development of sensors for detecting hazardous gases (M. Rad et al., 2016).

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)quinolin-2-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2S/c1-27-23(26)18-7-3-5-9-21(18)28-22-19(15-10-12-17(24)13-11-15)14-16-6-2-4-8-20(16)25-22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBROUCWJTFINQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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